1,2-Tiazetidina 1,1-dióxido

Descripción general

Descripción

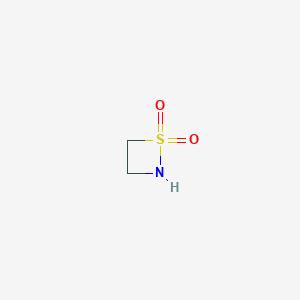

1,2-Thiazetidine 1,1-dioxide: is an organic compound with the molecular formula C₂H₅NO₂S. It is a cyclic sulfonamide that consists of a five-membered ring containing a nitrogen and sulfur atom, with an oxygen atom attached to the sulfur atom. . It is often used as a building block in organic synthesis due to its unique structural properties.

Aplicaciones Científicas De Investigación

1,2-Thiazetidine 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including β-sultam peptides.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 1,2-Thiazetidine 1,1-dioxide is amino acids and dipeptides . The compound interacts with these targets, leading to the formation of N-silylated β-sultam peptides .

Mode of Action

1,2-Thiazetidine 1,1-dioxide interacts with its targets through a process of condensation. Specifically, (RS)-2-tert-Butyldimethylsilyl-1,2-thiazetidine-3-acetic acid 1,1-dioxide, prepared from (RS)-S-benzyl-β-homocysteine, is condensed with various L-amino acid esters or dipeptide esters, yielding N-silylated β-sultam peptides . A β-sultam active ester is isolated as an intermediate in this process .

Biochemical Pathways

The biochemical pathways affected by 1,2-Thiazetidine 1,1-dioxide involve the formation of β-sultam peptides. These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters

Result of Action

The primary result of the action of 1,2-Thiazetidine 1,1-dioxide is the formation of N-silylated β-sultam peptides . These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters .

Action Environment

The action of 1,2-Thiazetidine 1,1-dioxide is influenced by environmental factors. For instance, the β-sultam peptides formed by the compound are sensitive to humidity, undergoing hydrolysis to form sulfonic acids . Additionally, reactions with amines result in the formation of sulfonamides . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.

Análisis Bioquímico

Biochemical Properties

1,2-Thiazetidine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed that 1,2-Thiazetidine 1,1-dioxide can be N-alkylated using bromoacetates and N-acylated using acyl chlorides or protected amino acid fluorides . These interactions lead to the formation of β-sultam peptides, which are sensitive to humidity and hydrolyze to form sulfonic acids . Additionally, reactions with amines result in the formation of sulfonamides .

Cellular Effects

1,2-Thiazetidine 1,1-dioxide has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with amino acids and dipeptides can lead to the formation of stable N-unsubstituted products . These interactions can affect cellular metabolism and gene expression, leading to changes in cell function.

Molecular Mechanism

The molecular mechanism of 1,2-Thiazetidine 1,1-dioxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be N-alkylated and N-acylated, leading to the formation of β-sultam peptides . These peptides can interact with various enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the compound’s interaction with amino acids and dipeptides can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Thiazetidine 1,1-dioxide can change over time. The compound’s stability and degradation are important factors to consider. For instance, β-sultam peptides formed from 1,2-Thiazetidine 1,1-dioxide are sensitive to humidity and can hydrolyze to form sulfonic acids . Over time, these changes can affect the compound’s long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1,2-Thiazetidine 1,1-dioxide can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of 1,2-Thiazetidine 1,1-dioxide can lead to enzyme inhibition or activation, resulting in changes in cellular metabolism and gene expression . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in animal models.

Metabolic Pathways

1,2-Thiazetidine 1,1-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For instance, the compound can be N-alkylated and N-acylated, resulting in the formation of β-sultam peptides . These peptides can further interact with enzymes and proteins, affecting metabolic pathways and metabolite levels.

Transport and Distribution

The transport and distribution of 1,2-Thiazetidine 1,1-dioxide within cells and tissues are essential for understanding its biochemical effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, the formation of β-sultam peptides from 1,2-Thiazetidine 1,1-dioxide can influence its transport and distribution within cells . These interactions can affect the compound’s overall biochemical activity and function.

Subcellular Localization

The subcellular localization of 1,2-Thiazetidine 1,1-dioxide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the formation of β-sultam peptides from 1,2-Thiazetidine 1,1-dioxide can influence its subcellular localization . These peptides can be directed to specific cellular compartments, affecting the compound’s overall activity and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Thiazetidine 1,1-dioxide can be synthesized from (RS)-S-benzyl-β-homocysteine through oxidative chlorination followed by ring closure with ammonia and silylation . The acid form can be prepared by hydrogenolysis in the presence of palladium on carbon . Another method involves N-alkylation using bromoacetates and N-acylation using acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA .

Industrial Production Methods: Industrial production methods for 1,2-thiazetidine 1,1-dioxide are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Thiazetidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to sulfonamides.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

1,2-Thiazetidine-3-acetic acid 1,1-dioxide: This compound is structurally similar but has an additional acetic acid group.

β-Sultam peptides: These are derivatives of 1,2-thiazetidine 1,1-dioxide and have similar reactivity.

Uniqueness: 1,2-Thiazetidine 1,1-dioxide is unique due to its cyclic sulfonamide structure, which imparts distinct chemical reactivity compared to other sulfonamides and lactams. Its ability to form stable N-unsubstituted products and its reactivity with various nucleophiles make it a valuable compound in organic synthesis .

Actividad Biológica

1,2-Thiazetidine 1,1-dioxide (also known as β-sultam) is a heterocyclic compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Structural Characteristics

1,2-Thiazetidine 1,1-dioxide features a four-membered ring structure containing a sulfonyl group (SO₂) adjacent to a nitrogen atom. This configuration imparts significant ring strain and influences its reactivity and biological properties. The electron-withdrawing sulfonyl group enhances the compound's electrophilicity, making it a suitable candidate for various chemical reactions and biological interactions.

Target Interactions:

The primary biological targets of 1,2-thiazetidine 1,1-dioxide include amino acids and dipeptides. It participates in the formation of N-silylated β-sultam peptides through condensation reactions with L-amino acid esters or dipeptide esters.

Biochemical Pathways:

The compound is involved in several biochemical pathways, particularly those leading to the synthesis of β-sultam peptides. These peptides have shown promise in various therapeutic applications due to their structural similarity to β-lactams, which are known for their antibacterial properties .

Cellular Effects:

Research indicates that 1,2-thiazetidine 1,1-dioxide can influence cellular functions by modulating cell signaling pathways and gene expression. For instance, its interaction with amino acids can lead to the formation of stable N-unsubstituted products that may affect metabolic processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,2-thiazetidine 1,1-dioxide derivatives against various bacterial pathogens. For example:

- Case Study: A study evaluated multiple derivatives of related compounds (e.g., 1,2-benzothiazines) using disk diffusion and microdilution methods. The results demonstrated significant antimicrobial activity against Gram-positive bacteria .

- Mechanism: The compound's structural features allow it to act as an inhibitor of serine proteases, which are essential for bacterial survival and virulence .

Cytotoxicity

The cytotoxic effects of 1,2-thiazetidine 1,1-dioxide have been assessed using fibroblast cell lines. The results indicate varying degrees of cytotoxicity depending on the specific derivative tested. Understanding these effects is crucial for evaluating the safety profile of potential therapeutic agents derived from this compound .

Chemical Reactions

1,2-Thiazetidine 1,1-dioxide undergoes several important chemical reactions:

- Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

- Reduction: Reduction reactions can convert the sulfonamide group into sulfonamides.

- Substitution: The compound can react with nucleophiles under basic or acidic conditions to form various substituted derivatives.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

thiazetidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPXXOFTVXIOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514030 | |

| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34817-61-3 | |

| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazetidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are β-sultams?

A1: β-sultams are four-membered cyclic sulfonamides formally derived from the hypothetical parent compound 1,2-thiazetidine 1,1-dioxide. These compounds are structurally analogous to β-lactams but contain a sulfur atom instead of a carbon atom at the 1-position in the ring.

Q2: How are 1,2-Thiazetidine 1,1-dioxides synthesized?

A2: Several synthetic routes have been explored for 1,2-Thiazetidine 1,1-dioxide synthesis. These include:

- Cyclization of 2-Alkylethenesulfonyl Fluorides: Reacting β-alkylethenesulfonic acid fluorides with primary amines yields 2,3-dialkyl 1,2-thiazetidine 1,1-dioxides. []

- Reactions of Sulfenes with Schiff Bases: Phenylsulfene generated from benzylsulfonyl chloride and triethylamine reacts with N-(p-substituted)-benzylidene-methylamine to give 2-methyl-4-phenyl-3-(p-substituted-phenyl)-1,2-thiazetidine 1,1-dioxide. []

- Pentafluorophenyl Sulfonates: A stereoselective one-pot synthesis utilizes heterocyclic pentafluorophenyl sulfonates, where N-O bond cleavage of isoxazolidines is followed by intramolecular cyclization. [, ]

Q3: What is the stereochemistry of 4-alkylated 1,2-Thiazetidine 1,1-dioxides?

A3: The synthesis of 4-alkylated derivatives often results in cis and trans isomers, which can be determined through ¹H-NMR and NOE difference spectroscopy. []

Q4: What are the key structural features of 1,2-Thiazetidine 1,1-dioxides?

A4: 1,2-Thiazetidine 1,1-dioxides possess a strained four-membered ring structure containing a sulfonyl group (SO2) adjacent to the nitrogen atom. The ring strain and the presence of the electron-withdrawing sulfonyl group contribute significantly to their reactivity. [, ]

Q5: How do 1,2-Thiazetidine 1,1-dioxides react with organolithium reagents?

A5: Treatment with organolithium reagents like butyllithium can induce dimerization and rearrangement, leading to the formation of six-membered heterocycles. []

Q6: Can 1,2-Thiazetidine 1,1-dioxides undergo hydrolysis?

A6: Yes, hydrolysis of 1,2-thiazetidine 1,1-dioxide can lead to two potential products: N-ethyl amino-methyl sulfonate (P1) and 2-taurine methyl ester (P2). Water-assisted hydrolysis significantly lowers the energy barriers compared to non-assisted pathways. [, ]

Q7: How do solvents influence the hydrolysis of 1,2-thiazetidine 1,1-dioxide?

A7: Solvent effects, particularly in polar solvents, can be modeled using the Polarizable Continuum Model (PCM). [, ]

Q8: What is the impact of silyl protecting groups on the reactivity of 1,2-Thiazetidine 1,1-dioxides?

A8: Silyl protecting groups can be strategically employed to control the regioselectivity of reactions. For example, N-silylated derivatives undergo acylation at C-4, while 2,3-disubstituted β-sultams are selectively silylated at C-4. [, ] The silyl group can be easily removed using tetrabutylammonium fluoride (TBAF). []

Q9: Can 1,2-Thiazetidine 1,1-dioxides undergo ring transformations?

A9: Yes, Lewis acids can induce ring transformations in 1,2-thiazetidine 1,1-dioxides. This can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. []

Q10: Have computational methods been used to study 1,2-Thiazetidine 1,1-dioxides?

A10: Yes, both ab initio and density functional theory (DFT) calculations, particularly at HF/6-31G, MP2/6-31G, and B3LYP/6-31G* levels, have been employed to investigate the hydrolysis mechanism of 1,2-thiazetidine 1,1-dioxide. [, ] DFT studies have also explored the effects of water and alcohol on the alcoholysis mechanisms. []

Q11: What is known about the structure-activity relationships (SAR) of 1,2-Thiazetidine 1,1-dioxides?

A11: SAR studies are crucial to understanding the relationship between the structure of 1,2-Thiazetidine 1,1-dioxides and their biological activity. While detailed SAR data is limited in the provided research, it's understood that modifications at different positions of the ring can significantly impact their reactivity, stability, and potential biological activities. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.